Cas no 944317-65-1 (Methyl 2-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate)

Methyl 2-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate structure
944317-65-1 structure
Product Name:Methyl 2-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate
Numero CAS:944317-65-1
MF:C16H23BO5
MW:306.161825418472
CID:2093591
PubChem ID:57576289
Update Time:2025-06-09

Methyl 2-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate Proprietà chimiche e fisiche

Nomi e identificatori

    • Methyl 2-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate
    • methyl 2-[4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
    • Methyl 4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneacetate (ACI)
    • [4-Methoxy-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl]acetic acid methyl ester
    • Methyl [4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
    • 4-METHOXY-3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-BENZENEACETIC ACID, METHYL ESTER
    • METHYL2-(4-METHOXY-3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYL)ACETATE
    • E81635
    • CS-0132864
    • [4-methoxy-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl) -phenyl]-acetic acid methyl ester
    • [4-methoxy-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]acetic acid methyl ester
    • MB20548
    • [4-methoxy-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-acetic acid methyl ester
    • SCHEMBL137360
    • DA-00420
    • 944317-65-1
    • MNYSQPXCOWTNQR-UHFFFAOYSA-N
    • Inchi: 1S/C16H23BO5/c1-15(2)16(3,4)22-17(21-15)12-9-11(10-14(18)20-6)7-8-13(12)19-5/h7-9H,10H2,1-6H3
    • Chiave InChI: MNYSQPXCOWTNQR-UHFFFAOYSA-N
    • Sorrisi: O=C(CC1C=C(B2OC(C)(C)C(C)(C)O2)C(OC)=CC=1)OC

Proprietà calcolate

  • Massa esatta: 306.1638540g/mol
  • Massa monoisotopica: 306.1638540g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 22
  • Conta legami ruotabili: 5
  • Complessità: 393
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 54Ų

Methyl 2-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Alichem
A019118959-250mg
Methyl 2-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate
944317-65-1 95%
250mg
$209.88 2023-08-31
Alichem
A019118959-1g
Methyl 2-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate
944317-65-1 95%
1g
$425.06 2023-08-31
Chemenu
CM135970-1g
Methyl 2-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate
944317-65-1 95%
1g
$413 2021-08-05
Chemenu
CM135970-1g
Methyl 2-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate
944317-65-1 95%
1g
$548 2024-07-19
Chemenu
CM135970-100mg
Methyl 2-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate
944317-65-1 95%
100mg
$110 2024-07-19
Chemenu
CM135970-250mg
Methyl 2-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate
944317-65-1 95%
250mg
$219 2024-07-19
Aaron
AR00IIUP-100mg
Methyl 2-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate
944317-65-1 97%
100mg
$89.00 2025-02-12
Aaron
AR00IIUP-250mg
Methyl 2-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate
944317-65-1 97%
250mg
$178.00 2023-12-14
Aaron
AR00IIUP-1g
Methyl 2-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate
944317-65-1 97%
1g
$390.00 2023-12-14
1PlusChem
1P00IIMD-100mg
Methyl 2-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate
944317-65-1 95%
100mg
$201.00 2024-04-19

Methyl 2-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,2-Dimethoxyethane ;  18 h, 110 °C
Riferimento
A new access to 16-membered macrocycles: synthesis of the model C-O-D ring system of vancomycin
Ghosh, Samir; Kumar, A. Sanjeev; Mehta, G. N.; Soundararajan, R., Synthesis, 2009, (19), 3322-3326

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium
Riferimento
Preparation of cycloalkenyl aryl derivatives as therapeutic CETP inhibitor
, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ;  rt → 85 °C; 16 h, 85 °C; overnight, 85 °C
Riferimento
Preparation of N,N-disubstituted aminoalkylbiphenyl antagonists of prostaglandin d2 receptors
, United States, , ,

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethyl sulfoxide ;  1 h, 40 °C; 1 h, 60 °C; 12 h, 80 °C
Riferimento
Oxazolidinone derivatives as CETP inhibitors and their preparation, pharmaceutical compositions and use in the treatment of atherosclerosis, raising HDL-cholesterol and lowering LDL-cholesterol
, World Intellectual Property Organization, , ,

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: 1,1-Bis(diphenylphosphino)ferrocene ,  Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ;  12 h, rt → 95 °C
Riferimento
Boron-containing compounds as Rho kinase inhibitors and their preparation
, World Intellectual Property Organization, , ,

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  24 h, 100 °C
Riferimento
Discovery of Potent Non-Nucleoside Inhibitors of Dengue Viral RNA-Dependent RNA Polymerase from a Fragment Hit Using Structure-Based Drug Design
Yokokawa, Fumiaki; Nilar, Shahul; Noble, Christian G.; Lim, Siew Pheng; Rao, Ranga; et al, Journal of Medicinal Chemistry, 2016, 59(8), 3935-3952

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  rt → 100 °C; 19 h, 100 °C
Riferimento
Preparation of imidazopyrrolidinone compounds useful for treating disorders or diseases mediated by the activity of MDM2 and/or MDM4
, World Intellectual Property Organization, , ,

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethyl sulfoxide ,  1,4-Dioxane ;  1 h, 40 °C; 1 h, 60 °C; 12 h, 80 °C
Riferimento
Cyclic amine-substituted oxazolidinones as CETP inhibitor and their preparation
, World Intellectual Property Organization, , ,

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ;  overnight, rt → 85 °C; 16 h, 85 °C; overnight, 85 °C
Riferimento
Preparation of biphenyl derivatives as DP2 antagonists
, World Intellectual Property Organization, , ,

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ;  2 h, 90 °C
Riferimento
Preparation of heteroalkyl biphenyl antagonists of prostaglandin D2 receptors for treating respiratory, cardiovascular, and other diseases
, World Intellectual Property Organization, , ,

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ;  overnight, 85 °C; overnight, 85 °C
Riferimento
Preparation of oxazolidone derivatives as prostaglandin D2 receptor antagonists
, World Intellectual Property Organization, , ,

Methyl 2-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate Raw materials

Methyl 2-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate Preparation Products

Methyl 2-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate Letteratura correlata

Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
上海嵘奥生物技术有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.